Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and an ethyl acetate group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis. This method starts with the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate. The reaction proceeds under acidic conditions, often using glacial acetic acid and concentrated hydrochloric acid, to form the indole ring system .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ethyl acetate moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A natural plant hormone involved in growth and development.
5-methoxy-2-methyl-1H-indole-3-acetic acid: A structurally similar compound with potential biological activities.
Uniqueness: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl acetate group enhances its solubility and reactivity compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(16)8-11-9(2)15-13-6-5-10(17-3)7-12(11)13/h5-7,15H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEARKLIJNPQCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444086 |
Source
|
Record name | Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17536-38-8 |
Source
|
Record name | Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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